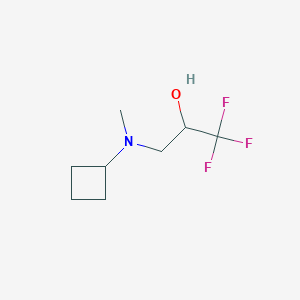

3-(Cyclobutyl(methyl)amino)-1,1,1-trifluoropropan-2-ol

Description

3-(Cyclobutyl(methyl)amino)-1,1,1-trifluoropropan-2-ol is a fluorinated amino alcohol characterized by a trifluoromethyl group at the 1-position, a hydroxyl group at the 2-position, and a cyclobutyl(methyl)amino substituent at the 3-position. Its molecular formula is C₈H₁₄F₃NO (molar mass: 197.17 g/mol). The cyclobutyl group introduces moderate ring strain, while the trifluoromethyl group enhances electronegativity and metabolic stability.

Properties

Molecular Formula |

C8H14F3NO |

|---|---|

Molecular Weight |

197.20 g/mol |

IUPAC Name |

3-[cyclobutyl(methyl)amino]-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C8H14F3NO/c1-12(6-3-2-4-6)5-7(13)8(9,10)11/h6-7,13H,2-5H2,1H3 |

InChI Key |

YEYXDQNFEADVPB-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(C(F)(F)F)O)C1CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutyl(methyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclobutylamine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 3-(Cyclobutyl(methyl)amino)-1,1,1-trifluoropropan-2-ol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutyl(methyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoropropanol moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Cyclobutyl(methyl)amino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(Cyclobutyl(methyl)amino)-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with specific molecular targets. The cyclobutyl and trifluoropropanol groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 3-(Cyclobutyl(methyl)amino)-1,1,1-trifluoropropan-2-ol and related compounds:

Functional Group and Reactivity Analysis

- Cyclobutyl vs. Cycloheptyl Amino Groups: The cyclobutyl group in the target compound introduces higher ring strain compared to the cycloheptyl analog . This strain may enhance reactivity in ring-opening or substitution reactions.

- Brominated Derivatives: The bromine atom in 3-((2-bromobenzyl)amino)-1,1,1-trifluoropropan-2-ol and 3-(2-bromophenyl)-1,1,1-trifluoropropan-2-ol serves as a leaving group, making these compounds suitable for Suzuki-Miyaura or Ullmann coupling reactions. The absence of bromine in the target compound limits such reactivity but improves stability.

- Chiral vs. Non-Chiral Structures: The (2R)-configured compound demonstrates the importance of stereochemistry in biological activity. The target compound’s stereochemical configuration (if specified) could similarly influence its efficacy in chiral environments.

Pharmacological and Physicochemical Properties

- Lipophilicity : The cycloheptyl analog has higher lipophilicity (logP ~2.1) due to its larger hydrocarbon ring, enhancing membrane permeability. The target compound’s cyclobutyl group balances lipophilicity and solubility.

- Metabolic Stability : Fluorine atoms in all compared compounds reduce metabolic degradation by cytochrome P450 enzymes. The trifluoromethyl group in the target compound further contributes to this stability .

- Hydrogen-Binding Capacity: The amino group in the target compound and its bromobenzyl analog enables hydrogen bonding, unlike the non-amino 3-(2-bromophenyl) derivative . This feature is critical for target engagement in drug candidates.

Biological Activity

3-(Cyclobutyl(methyl)amino)-1,1,1-trifluoropropan-2-ol is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(Cyclobutyl(methyl)amino)-1,1,1-trifluoropropan-2-ol is . The trifluoropropanol moiety is notable for its potential interactions with biological systems, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to its ability to interact with specific targets within biological systems. It has been shown to act as an enzyme inhibitor , affecting metabolic pathways and signaling cascades. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that compounds similar to 3-(Cyclobutyl(methyl)amino)-1,1,1-trifluoropropan-2-ol exhibit various biological activities:

- Antiviral Activity : Some studies suggest that related trifluoropropanol derivatives possess antiviral properties, particularly against Hepatitis C virus (HCV) by inhibiting NS3 protease activity .

- Anticancer Potential : The compound may have implications in cancer therapy through mechanisms involving cell cycle regulation and apoptosis induction. Inhibitors targeting Polo-like kinase 4 (PLK4), a regulator of centriole duplication, have shown promise in preclinical studies .

- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Case Study: Antiviral Activity Against HCV

A significant study explored the structure-activity relationship (SAR) of trifluoropropanol derivatives as NS3 protease inhibitors. The findings indicated that modifications to the cyclobutyl group could enhance binding affinity and selectivity for the viral protease. This research lays the groundwork for developing new antiviral therapies based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.